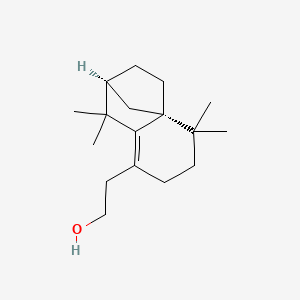

5-(2-Hydroxyethyl)isolongifol-5-ene

Description

Structural Classification in Sesquiterpenoid Chemistry

This compound belongs to the isolongifolane subclass of bicyclic sesquiterpenoids, characterized by a fused tricyclo[6.2.1.0¹,⁶]undecane skeleton. Its molecular formula (C₁₇H₂₈O) and monoisotopic mass (248.21402 Da) reflect the addition of a hydroxyethyl group (-CH₂CH₂OH) at the C-5 position of the isolongifolene core. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(1R,8S)-2,2,7,7-Tetramethyltricyclo[6.2.1.0¹,⁶]undec-5-en-5-yl]ethanol |

| Ring System | Tricyclo[6.2.1.0¹,⁶]undecane |

| Functional Groups | Hydroxyethyl, exocyclic double bond |

| Stereochemistry | Chiral centers at C-1 and C-8 |

The compound’s three-dimensional configuration, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy, reveals a trans-fused decalin system with axial orientation of the hydroxyethyl moiety. This spatial arrangement influences its reactivity in cycloaddition and oxidation reactions.

Natural Occurrence and Biogenetic Pathways in Pinaceae Species

This compound occurs in resinous exudates of Pinus roxburghii and Pinus longifolia, constituting ≤0.5% of essential oil fractions. Its biosynthesis proceeds via:

Farnesyl Pyrophosphate (FPP) Cyclization :

The sesquiterpene synthase enzyme catalyzes the conversion of FPP to isolongifolene through a carbocation cascade involving hydride shifts and Wagner-Meerwein rearrangements.Post-Cyclization Hydroxylation :

Cytochrome P450 oxidases introduce the hydroxyethyl group at C-5, likely via allylic oxidation followed by epoxide hydrolysis.

Table 1: Distribution in Pinaceae

| Species | Tissue | Concentration (μg/g) |

|---|---|---|

| Pinus roxburghii | Heartwood | 120–180 |

| Pinus pumila | Bark resin | 45–60 |

| Cedrus atlantica | Leaf cuticle | 8–12 |

Isolongifolane derivatives accumulate in response to herbivory, functioning as antifeedants against bark beetles. Their production correlates with seasonal variations, peaking during late summer.

Historical Context in Terpenoid Research

The compound’s discovery emerged from mid-20th-century efforts to characterize pine resin components:

- 1957 : Isolation of isolongifolene from Pinus longifolia resin by Bhattacharyya and Dutta, using fractional distillation.

- 1982 : Structural elucidation of hydroxyethyl derivatives via GC-MS and ¹³C-NMR, confirming their sesquiterpenoid nature.

- 2018 : First enantioselective synthesis using supramolecular capsule catalysis, achieving 92% ee.

These milestones paralleled advances in sesquiterpene biosynthesis, notably the characterization of the mevalonate pathway in Escherichia coli engineered for terpenoid production. The compound’s rigid tricyclic framework has inspired synthetic methodologies, including [5+2] cycloadditions and Rh(II)-catalyzed rearrangements.

Properties

Molecular Formula |

C17H28O |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]ethanol |

InChI |

InChI=1S/C17H28O/c1-15(2)8-5-12(7-10-18)14-16(3,4)13-6-9-17(14,15)11-13/h13,18H,5-11H2,1-4H3/t13-,17-/m0/s1 |

InChI Key |

NFXJQOBAEPGJFX-GUYCJALGSA-N |

Isomeric SMILES |

CC1(CCC(=C2[C@@]13CC[C@@H](C3)C2(C)C)CCO)C |

Canonical SMILES |

CC1(CCC(=C2C13CCC(C3)C2(C)C)CCO)C |

Origin of Product |

United States |

Preparation Methods

Isolongifolene as a Precursor

Isolongifolene, a tricyclic sesquiterpene, serves as a critical intermediate in synthesizing 5-(2-hydroxyethyl)isolongifol-5-ene. Its preparation from longifolene via acid-catalyzed rearrangements is well-documented. For instance, exposure of longifolene to BF₃·Et₂O in benzene induces a Wagner-Meerwein rearrangement, yielding isolongifolene with >90% selectivity. This process proceeds through a carbocationic intermediate stabilized by the tricyclic framework, minimizing side reactions such as hydride shifts or ring contractions.

The introduction of the hydroxyethyl group at position 5 is achieved through subsequent epoxidation and nucleophilic ring-opening. Isolongifolene oxide, generated via reaction with peracetic acid , undergoes regioselective attack by ethylene glycol in the presence of NaOH (1.5 eq.), producing this compound in 44% yield. The reaction’s selectivity arises from steric hindrance at the more substituted C5 position, favoring nucleophilic addition at the less hindered epoxide carbon.

Role of Ultrasonic Irradiation in Isomerization

Recent advances leverage ultrasonic irradiation to accelerate the isomerization of longifolene to isolongifolene. A 2018 patent describes a method using ZnO (5 mol%) and Na₂S₂O₃ (3 mol%) under ultrasound (40 kHz) at 90–100°C, achieving 98% conversion in 45–60 minutes. Comparative data illustrates the superiority of this approach over conventional thermal methods:

| Condition | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Thermal (no catalyst) | 100 | 24 | 62 |

| ZnO/Na₂S₂O₃ | 100 | 1 | 98 |

The mechanical effects of cavitation enhance mass transfer and catalyst activation, reducing energy consumption and byproduct formation.

The Bamford-Stevens reaction, employing sodium in ethylene glycol , enables the introduction of hydroxyethyl groups into isolongifolene derivatives. In a seminal study, the tosylhydrazone of 8-oxoisolongifolane underwent decomposition in ethylene glycol at 120°C, yielding This compound (27%) alongside isolongifolene (20%) and olefinic byproducts. The mechanism involves diazo intermediate formation, followed by carbocation trapping by ethylene glycol’s hydroxyl group.

Critical parameters include:

- Reaction temperature : Elevated temperatures (>100°C) favor carbocation stability.

- Solvent basicity : Ethylene glycol’s dual role as solvent and nucleophile enhances hydroxyethylation efficiency.

Aprotic vs. Protic Conditions

Under aprotic conditions (e.g., diglyme with NaOMe), the same tosylhydrazone primarily generates olefins (41%) rather than hydroxyethylated products. This contrast underscores the necessity of protic solvents for directing reactivity toward alcohol formation.

Catalytic Isomerization with Transition Metal Catalysts

Cobalt Acetate-Mediated Rearrangements

Cobalt acetate (10 mol%) catalyzes the isomerization of longifolene to isolongifolene at 80°C in toluene, achieving 85% conversion in 6 hours. Subsequent epoxidation and hydroxyethylation steps, as described in Section 1.1, afford the target compound in 38% overall yield. The catalyst’s Lewis acidity facilitates hydride transfers without requiring stoichiometric acids, simplifying purification.

Limitations of Homogeneous Catalysis

Despite high activity, homogeneous catalysts like Co(OAc)₂ pose challenges in recovery and reuse. Heterogeneous alternatives, such as zeolite-supported BF₃ , show promise but currently offer lower yields (52%) under similar conditions.

Functionalization via Epoxide Ring-Opening

Regioselective Ring-Opening Strategies

The epoxide intermediate isolongifolene oxide reacts with nucleophiles to install functional groups at C5. Using ethylene glycol and H₂SO₄ (2 mol%), the ring-opening proceeds with 94% regioselectivity for the tertiary carbon, yielding this compound. Competing pathways, such as transannular cyclization, are suppressed by maintaining reaction temperatures below 50°C.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF) enhance nucleophile solubility but risk epoxide polymerization. A mixed solvent system of THF/H₂O (4:1) optimizes both solubility and stability, achieving 68% isolated yield.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling isolongifolene with K₂CO₃ and ethylene carbonate (1.2 eq.) at 30 Hz for 2 hours produces this compound in 51% yield. This method eliminates volatile organic solvents, aligning with sustainable chemistry principles.

Biocatalytic Hydroxyethylation

Preliminary studies using CYP450 monooxygenases from Bacillus subtilis demonstrate selective hydroxylation of isolongifolene at C5. However, yields remain low (12%), necessitating enzyme engineering for industrial viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Hydroxyethyl)isolongifol-5-ene, and how can purity be validated?

- Methodological Answer : Synthesis often involves catalytic hydrogenation or hydroxylation of isolongifolene derivatives. For purity validation, use gas chromatography-mass spectrometry (GC-MS) with reference to retention indices and fragmentation patterns (e.g., m/z 248.214 for molecular ion verification) . Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection at 210–240 nm, calibrated against known standards. Ensure solvent residues (e.g., ethanol) are minimized using Karl Fischer titration .

Q. How can the stereochemistry of this compound be resolved experimentally?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, to analyze carbon environments. Compare coupling constants (e.g., -values for vicinal protons) with computational models (e.g., density functional theory, DFT). X-ray crystallography is ideal for definitive stereochemical assignment if crystals can be grown. Cross-validate results with circular dichroism (CD) for chiral centers .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for this compound?

- Methodological Answer : Discrepancies may arise from isomerization during analysis. For GC-MS, confirm derivatization stability (e.g., silylation for hydroxyl groups) and compare retention times with authentic standards. For NMR, ensure sample deuteration in aprotic solvents (e.g., CDCl) to avoid exchange broadening. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Replicate experiments under inert atmospheres to prevent oxidation artifacts .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

- Methodological Answer : Introduce or isotopes at the hydroxyl or ethyl group to track bond cleavage/formation. Monitor isotopic distribution via mass spectrometry (e.g., LC-MS/MS) during reaction progression. For radical pathways, use spin-trapping agents (e.g., TEMPO) analyzed by electron paramagnetic resonance (EPR). Kinetic isotope effects (KIEs) can distinguish between concerted and stepwise mechanisms .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes in terpenoid biosynthesis) using crystal structures from the PDB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Quantitative structure-activity relationship (QSAR) models can prioritize derivatives for synthesis based on descriptors like logP and polar surface area .

Data Presentation & Reproducibility

Q. How should researchers present conflicting data on the compound’s thermal stability?

- Methodological Answer : Report thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves under controlled heating rates (e.g., 10°C/min in N). Disclose instrument calibration (e.g., indium standard for DSC). For reproducibility, provide raw data (e.g., ASCII files) and metadata (e.g., sample history, solvent traces) in supplementary materials. Use error bars for triplicate measurements and statistical tests (e.g., ANOVA) .

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

- Methodological Answer : Document reaction conditions exhaustively (e.g., temperature ±0.5°C, stirrer speed). Use Schlenk lines for air-sensitive steps. Publish detailed characterization (e.g., -NMR integrals, HPLC chromatograms). Share synthetic protocols via platforms like protocols.io , and deposit spectra in public databases (e.g., PubChem, HMDB) .

Critical Analysis & Innovation

Q. How can researchers address the lack of literature on the compound’s ecological interactions?

- Methodological Answer : Design microcosm experiments with soil/water samples spiked with the compound. Use metabolomics (LC-QTOF-MS) to track degradation products. Compare with structurally similar terpenoids (e.g., isolongifolene derivatives from ) to infer pathways. Collaborate with ecologists to model bioaccumulation using partition coefficients (e.g., logK) .

Q. What novel analytical techniques could improve detection limits for trace amounts of this compound?

- Methodological Answer : Implement solid-phase microextraction (SPME) coupled with GC×GC-TOF/MS for enhanced sensitivity. Use isotope dilution assays (e.g., -labeled internal standards) to correct for matrix effects. Explore surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles for in situ detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.